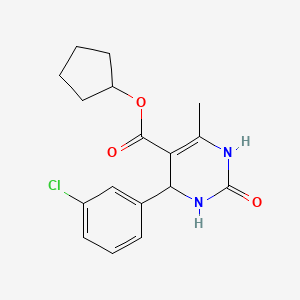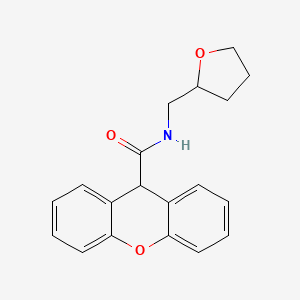![molecular formula C17H17NOS B5143220 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one, also known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA is a cyclohexenone derivative that possesses a unique structure, which makes it a promising candidate for drug development.
Applications De Recherche Scientifique
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been used as a starting material for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is not fully understood. However, it has been proposed that 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been shown to possess anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is its unique structure, which makes it a promising candidate for drug development. However, the low yield of the synthesis method and the limited availability of the compound may pose a challenge for its widespread use in research. In addition, the mechanism of action of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one. One potential area of investigation is the development of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one-based fluorescent probes for the detection of metal ions. Another area of research is the identification of the molecular targets of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one and the elucidation of its mechanism of action. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one may also be further investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anti-tumor agent.
Conclusion:
In conclusion, 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is a promising compound that has gained significant attention in the field of medicinal chemistry. Its unique structure and potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one and to explore its potential applications in various fields.
Méthodes De Synthèse
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one can be synthesized through a multi-step process starting with the reaction of 2-thiophenemethylamine with cyclohexanone in the presence of sodium hydride. The resulting product is then treated with phenylmagnesium bromide to yield 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one. The overall yield of this synthesis method is around 20%.
Propriétés
IUPAC Name |
5-phenyl-3-(thiophen-2-ylmethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-16-10-14(13-5-2-1-3-6-13)9-15(11-16)18-12-17-7-4-8-20-17/h1-8,11,14,18H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINNQTHBLSXAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)

![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)

![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)
